molecular formula C25H34N2O B14499554 1-Cyclohexyl-4-[2-(4-methoxyphenyl)-1-phenylethyl]piperazine CAS No. 63384-29-2

1-Cyclohexyl-4-[2-(4-methoxyphenyl)-1-phenylethyl]piperazine

Cat. No.: B14499554
CAS No.: 63384-29-2
M. Wt: 378.5 g/mol
InChI Key: JNPGYEYFROXAKK-UHFFFAOYSA-N
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Description

1-Cyclohexyl-4-[2-(4-methoxyphenyl)-1-phenylethyl]piperazine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclohexyl group, a methoxyphenyl group, and a phenylethyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-4-[2-(4-methoxyphenyl)-1-phenylethyl]piperazine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature . Another approach includes the use of iodocyclohexane and DMF, followed by reflux reaction and crystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-4-[2-(4-methoxyphenyl)-1-phenylethyl]piperazine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Cyclohexyl-4-[2-(4-methoxyphenyl)-1-phenylethyl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-4-[2-(4-methoxyphenyl)-1-phenylethyl]piperazine involves its interaction with specific molecular targets. As a sigma-2 receptor agonist, it induces cell death via mitochondrial superoxide production and caspase activation . This mechanism is particularly relevant in the context of cancer research, where it has shown effectiveness in preclinical tumor models.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyclohexyl-4-[2-(4-methoxyphenyl)-1-phenylethyl]piperazine is unique due to its specific combination of cyclohexyl, methoxyphenyl, and phenylethyl groups attached to the piperazine ring

Properties

CAS No.

63384-29-2

Molecular Formula

C25H34N2O

Molecular Weight

378.5 g/mol

IUPAC Name

1-cyclohexyl-4-[2-(4-methoxyphenyl)-1-phenylethyl]piperazine

InChI

InChI=1S/C25H34N2O/c1-28-24-14-12-21(13-15-24)20-25(22-8-4-2-5-9-22)27-18-16-26(17-19-27)23-10-6-3-7-11-23/h2,4-5,8-9,12-15,23,25H,3,6-7,10-11,16-20H2,1H3

InChI Key

JNPGYEYFROXAKK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(C2=CC=CC=C2)N3CCN(CC3)C4CCCCC4

Origin of Product

United States

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